Cas no 1248907-73-4 (3-Benzyl-1-ethylpiperazine)

3-Benzyl-1-ethylpiperazine 化学的及び物理的性質
名前と識別子
-
- 3-benzyl-1-ethylpiperazine
- 3-Benzyl-1-ethylpiperazine
-
- MDL: MFCD20427397
- インチ: 1S/C13H20N2/c1-2-15-9-8-14-13(11-15)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
- InChIKey: CTSVPIQWTUXDNK-UHFFFAOYSA-N
- SMILES: N1(CC)CCNC(CC2C=CC=CC=2)C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 175
- XLogP3: 2
- トポロジー分子極性表面積: 15.3
3-Benzyl-1-ethylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-0825-5g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95%+ | 5g |
$1452.0 | 2023-09-06 | |
Enamine | EN300-235511-1.0g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-235511-10.0g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
Enamine | EN300-235511-0.05g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
Enamine | EN300-235511-0.25g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
Life Chemicals | F2147-0825-0.25g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95%+ | 0.25g |
$436.0 | 2023-09-06 | |
Life Chemicals | F2147-0825-1g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95%+ | 1g |
$484.0 | 2023-09-06 | |
Life Chemicals | F2147-0825-2.5g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95%+ | 2.5g |
$968.0 | 2023-09-06 | |
TRC | B227421-100mg |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 100mg |
$ 115.00 | 2022-06-07 | ||
TRC | B227421-500mg |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 500mg |
$ 455.00 | 2022-06-07 |
3-Benzyl-1-ethylpiperazine 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
3-Benzyl-1-ethylpiperazineに関する追加情報
Professional Introduction to 3-Benzyl-1-ethylpiperazine (CAS No. 1248907-73-4)
3-Benzyl-1-ethylpiperazine, with the chemical formula C₁₁H₁₄N, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1248907-73-4, has garnered attention due to its structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The benzyl and ethyl substituents on the piperazine ring contribute to its versatility, enabling diverse modifications that can fine-tune its pharmacological profile.
The piperazine moiety is a common pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors. In particular, 3-benzyl-1-ethylpiperazine has been explored for its potential in developing treatments for neurological and psychiatric disorders. Its structural similarity to other piperazine derivatives suggests that it may exhibit similar effects, such as modulation of neurotransmitter systems. Recent studies have highlighted the compound's role in investigating the mechanisms underlying conditions like depression and anxiety.
One of the most compelling aspects of 3-benzyl-1-ethylpiperazine is its utility as a building block in medicinal chemistry. The presence of both a benzyl group and an ethyl group provides multiple sites for chemical modification, allowing researchers to tailor the compound's properties for specific therapeutic applications. For instance, derivatization of the benzyl group can introduce additional functionalities, while modifications at the ethyl position can alter metabolic stability and bioavailability. These features make it an attractive candidate for further development into novel drug candidates.
In recent years, there has been growing interest in exploring the pharmacological effects of 3-benzyl-1-ethylpiperazine. Preclinical studies have demonstrated its potential as a modulator of serotonin receptors, which are implicated in mood regulation. The compound's ability to interact with these receptors may offer a new approach to treating conditions where serotonin dysregulation plays a role. Additionally, its structural features suggest that it could interact with other neurotransmitter systems, opening up possibilities for applications in pain management and cognitive enhancement.
The synthesis of 3-benzyl-1-ethylpiperazine involves well-established organic chemistry techniques, making it accessible for large-scale production when required. The process typically involves the reaction of benzylamine with ethyl bromide in the presence of a base catalyst, followed by cyclization to form the piperazine ring. This synthetic route is efficient and scalable, ensuring that researchers have access to sufficient quantities of the compound for both laboratory and industrial applications.
From a regulatory perspective, 3-benzyl-1-ethylpiperazine is not classified as a controlled substance or hazardous material, which simplifies its handling and distribution. However, standard laboratory safety protocols should always be followed when working with any chemical compound. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times to minimize exposure risks.
The compound's solubility profile also plays a crucial role in its pharmaceutical applications. 3-Benzyl-1-ethylpiperazine exhibits moderate solubility in organic solvents such as ethanol and dichloromethane but limited solubility in water. This property can influence formulation strategies when developing drug products intended for oral or parenteral administration.
Future research directions for 3-benzyl-1-ethylpiperazine include exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers may be able to enhance therapeutic efficacy while minimizing side effects. Additionally, investigating its interactions with biological targets at a molecular level could provide valuable insights into its mechanism of action and guide further optimization efforts.
The growing body of evidence supporting the utility of 3-benzyl-1-ethylpiperazine underscores its importance as a tool in pharmaceutical research. As more studies are conducted and new applications are discovered, this compound is likely to remain a cornerstone of drug development efforts in the coming years.
1248907-73-4 (3-Benzyl-1-ethylpiperazine) Related Products
- 3458-28-4(D(+)-Mannose)
- 2094228-10-9(N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide)
- 2580223-41-0(4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid)
- 2098487-52-4(Thalidomide-O-PEG2-propargyl)
- 925224-08-4(2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile)
- 2229193-22-8(2,2-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol)
- 2229281-08-5(4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid)
- 142963-69-7(Acyclovir L-Leucinate)
- 1503469-95-1(5-amino-3-bromo-1-(thiophen-2-yl)methyl-1,2-dihydropyridin-2-one)
- 2640892-27-7(N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine)




